molecular formula C12H13N3O5 B2407666 N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1428352-01-5

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No. B2407666
CAS RN: 1428352-01-5
M. Wt: 279.252
InChI Key: QRKTUIOUQHPLGP-UHFFFAOYSA-N
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Description

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. FIPI is a potent and selective inhibitor of phospholipase D (PLD), which is a key enzyme involved in the regulation of various cellular processes.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Novel derivatives, including those similar in structure to N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide, have been synthesized and evaluated for their antidepressant and antianxiety activities. Compounds showed significant effects in behavioral despair and plus maze methods on albino mice (J. Kumar et al., 2017).

Novel Synthesis Approaches

  • Research has focused on developing novel synthetic approaches for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally related to the compound . These methods offer high yields and simplicity, contributing to the field of synthetic organic chemistry (V. Mamedov et al., 2016).

Biological Activities

  • Certain derivatives have shown promising biological activities, such as analgesic and antibacterial properties. These findings highlight the potential therapeutic applications of these compounds (Alena L. Oleshchuk et al., 2019).

Antioxidant and Antimicrobial Activities

  • Synthesized isoxazoles, which are structurally related to the compound of interest, have been screened for their antioxidant and antimicrobial activities. Some compounds exhibited excellent radical scavenging and antimicrobial susceptibilities (D. M. Lokeshwari et al., 2017).

Catalyzed Synthesis and Cytoprotective Activity

  • Catalyzed synthesis of 5-(furan-2-yl)-3-Phenyl-Isoxazole was studied, showing effectiveness in the protection against apoptosis of PC12 cells induced by H2O2, indicating a potential role in neuroprotection (Yanqing Miao et al., 2018).

properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c16-9(8-2-5-19-7-8)1-4-13-11(17)12(18)14-10-3-6-20-15-10/h2-3,5-7,9,16H,1,4H2,(H,13,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKTUIOUQHPLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CCNC(=O)C(=O)NC2=NOC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide

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